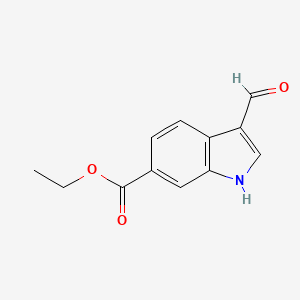

ethyl 3-formyl-1H-indole-6-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Natural Products and Pharmaceutical Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of natural product and pharmaceutical chemistry. mdpi.comresearchgate.net This heterocyclic system is found in a vast array of natural products, including alkaloids isolated from marine organisms, plants, and fungi. mdpi.comnih.gov The essential amino acid tryptophan, a fundamental component of proteins, features the indole nucleus, highlighting its biological importance. eurekaselect.comresearchgate.net

The prevalence of the indole moiety in nature has inspired chemists to explore its therapeutic potential. Consequently, a multitude of synthetic and naturally derived indole-containing compounds have been developed, exhibiting a wide spectrum of pharmacological activities. eurekaselect.comnih.gov These include anti-inflammatory, anticancer, antiviral, and antimicrobial properties. mdpi.comresearchgate.net Commercially significant drugs such as the anti-inflammatory agent indomethacin, the anti-migraine drug frovatriptan, and the anti-cancer agent vincristine (B1662923) all incorporate the indole scaffold, demonstrating its profound impact on medicine. eurekaselect.comnih.gov The structural versatility of indole derivatives allows them to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. eurekaselect.comnih.govnih.gov

Table 1: Examples of Bioactive Compounds Containing the Indole Scaffold

| Compound Name | Source/Class | Noted Biological Activity |

|---|---|---|

| Tryptophan | Amino Acid | Essential for human nutrition, precursor to neurotransmitters. eurekaselect.com |

| Ajmaline | Natural Product | Antiarrhythmic agent. nih.gov |

| Vincristine | Natural Product | Antitumor agent. nih.gov |

| Indomethacin | Synthetic Drug | Anti-inflammatory. eurekaselect.com |

| Frovatriptan | Synthetic Drug | 5-hydroxytryptamine receptor agonist for migraines. eurekaselect.com |

Overview of Formyl Indole Carboxylates as Versatile Synthetic Intermediates

Within the broad family of indole derivatives, formyl indole carboxylates represent a particularly useful class of synthetic intermediates. The presence of both a formyl (aldehyde) group and a carboxylate (ester) group on the indole core provides multiple reactive sites for chemical modification.

The formyl group, typically at the C3 position, is susceptible to a variety of transformations. It can undergo condensation reactions with active methylene (B1212753) compounds, such as thiohydantoins and rhodanines, to generate more complex heterocyclic systems. znaturforsch.comresearchgate.net For instance, ethyl 3-formyl-1H-indole-2-carboxylate has been used as a starting material for the synthesis of aplysinopsin analogues, which are marine alkaloids with interesting biological activities. znaturforsch.comresearchgate.net The formyl group can also be reduced to a hydroxymethyl group, which can then be further functionalized, for example, by conversion to an azide (B81097) for use in photoaffinity labeling. nih.gov The Vilsmeier-Haack reaction is a common method for introducing the formyl group onto the indole ring system. nih.govnih.govekb.eg

The ester group, such as an ethyl or methyl carboxylate, provides another handle for synthetic manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond-forming reactions or other transformations. nih.gov Indole-6-carboxylic acid and its esters are used as reactants in the preparation of inhibitors for various biological targets, including enzymes and cellular pathways like the Hedgehog pathway. chemimpex.comsigmaaldrich.com

The dual functionality of formyl indole carboxylates makes them valuable building blocks in the construction of diverse molecular architectures, enabling the synthesis of libraries of compounds for drug discovery and materials science. chemimpex.com

Structural Context of Ethyl 3-Formyl-1H-Indole-6-carboxylate within Indole Derivatives

This compound is a specific molecule that embodies the synthetic utility discussed above. Its structure features the core indole ring system with three key substituents:

An ethyl carboxylate group at the C6 position of the benzene ring.

A formyl group at the C3 position of the pyrrole ring, a common site for electrophilic substitution. researchgate.net

A hydrogen atom on the indole nitrogen (N1), indicating it is an NH-indole.

The placement of the ester at C6 and the aldehyde at C3 provides distinct reactivity at different parts of the molecule. The formyl group at C3 is activated for nucleophilic attack, facilitating condensations and other additions. The ethyl carboxylate at C6 is less reactive but can be modified, for instance, through hydrolysis followed by amide coupling, to append other molecular fragments. This substitution pattern distinguishes it from other isomers, such as indole-2-carboxylates or indole-3-carboxaldehydes, each with its own unique reactivity and applications. medchemexpress.commdpi.com The strategic placement of these functional groups makes this compound a premeditated precursor for synthesizing more complex, polyfunctional indole derivatives with potential applications in medicinal chemistry and beyond. nih.govnih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 927181-97-3 chemscene.com |

| Molecular Formula | C12H11NO3 chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-formyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-14)6-13-11(10)5-8/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSYTQBKMLZEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694813 | |

| Record name | Ethyl 3-formyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927181-97-3 | |

| Record name | Ethyl 3-formyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Formyl 1h Indole 6 Carboxylate and Analogous Formyl Indole Carboxylates

Direct Formylation Strategies of Indole (B1671886) Carboxylates

Direct formylation of indole carboxylates is a common and efficient method for introducing a formyl group at the C-3 position of the indole ring. This approach leverages the inherent nucleophilicity of the indole nucleus.

Vilsmeier-Haack Formylation Protocols

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. organic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comznaturforsch.com This electrophilic iminium species then attacks the electron-rich C-3 position of the indole ring.

The general mechanism involves the formation of the electrophilic chloromethyliminium salt (Vilsmeier reagent) from DMF and POCl₃. chemistrysteps.com This reagent then undergoes electrophilic aromatic substitution with the indole carboxylate. Subsequent hydrolysis of the resulting intermediate yields the desired 3-formylindole derivative. chemistrysteps.com

Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to improve its efficiency and environmental friendliness. For instance, a catalytic Vilsmeier-Haack type formylation of indoles has been reported using a P(III)/P(V)=O cycle. orgsyn.orgorgsyn.org This method allows for the synthesis of deuterated indole-3-carboxaldehydes when using DMF-d7 as the deuterium (B1214612) source under mild conditions. orgsyn.orgorgsyn.org

| Reagents | Catalyst | Conditions | Product | Yield | Reference |

| POCl₃, DMF | None | Room Temperature | Ethyl 3-formyl-1H-indole-2-carboxylate | - | znaturforsch.comresearchgate.net |

| DEBM, PhSiH₃, DMF-d₇ | 3-methyl-1-phenyl-2-phospholene 1-oxide | Room Temperature, 16h, MeCN | Deuterated Indole-3-carboxaldehydes | Good | orgsyn.orgorgsyn.org |

| POCl₃ or POBr₃, DMF | None | Solvent-free | 2-halo-3-formylindoles | - | researchgate.net |

Alternative C-3 Formylation Approaches

Beyond the classic Vilsmeier-Haack reaction, other methods for the C-3 formylation of indoles have been developed. These alternatives often aim to use milder reagents or offer different substrate scopes. One such method involves an iron-catalyzed C-3 formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) with air as the oxidant. organic-chemistry.org This approach is noted for being more environmentally benign as it avoids the use of reagents like POCl₃. organic-chemistry.org

Indole Ring Construction with Pre-existing Functional Groups

An alternative synthetic strategy involves constructing the indole ring itself from precursors that already contain the necessary formyl and carboxylate functionalities, or groups that can be readily converted to them.

Adaptations of Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This reaction can be adapted to synthesize formyl indole carboxylates by choosing appropriately substituted starting materials. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring. wikipedia.org

The synthesis of various indole derivatives, including those with ester functionalities, has been achieved using this method. nih.gov For example, the reaction of a substituted phenylhydrazine with an appropriate keto-ester can lead to the formation of an indole-2-carboxylate. Subsequent functionalization at the C-3 position would then be required to introduce the formyl group. Modifications to the Fischer indole synthesis, such as the Buchwald modification involving a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this reaction. wikipedia.org

Other Cyclization-Based Syntheses

Various other cyclization reactions can be employed to construct the indole nucleus with the desired substitution pattern. A concise flow synthesis of an indole-3-carboxylic ester has been developed, which involves the reductive cyclization of an intermediate using a heterogeneous hydrogenation catalyst. beilstein-journals.org This method demonstrates the potential for continuous manufacturing processes in the synthesis of indole derivatives. beilstein-journals.org

Esterification Routes from Indole Carboxylic Acid Precursors

In this synthetic route, the indole ring with a formyl group and a carboxylic acid at the desired positions is first synthesized or obtained. The final step is the esterification of the carboxylic acid group to yield the target ethyl ester.

The Fischer esterification is a common method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of ethyl 3-formyl-1H-indole-6-carboxylate, 3-formyl-1H-indole-6-carboxylic acid would be reacted with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Chemical Reactivity and Transformation Pathways of Ethyl 3 Formyl 1h Indole 6 Carboxylate and Its Derivatives

Reactions at the Formyl Group (C-3 Position)

Oxidation Reactions to Carboxylic Acids

The oxidation of the formyl group in indole-3-carboxaldehydes to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. While specific studies on the oxidation of ethyl 3-formyl-1H-indole-6-carboxylate are not extensively detailed in the reviewed literature, the general reactivity of 3-formylindoles suggests that this conversion can be achieved using standard oxidizing agents. For instance, indole-3-carboxaldehyde (B46971) can be readily oxidized to indole-3-carboxylic acid. wikipedia.org In the context of biosynthesis in Arabidopsis, the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH) is a known metabolic pathway. nih.govnih.gov This enzymatic conversion highlights the natural propensity of the 3-formyl group to undergo oxidation. Synthetic methodologies for similar transformations typically employ mild oxidizing agents to avoid over-oxidation or degradation of the indole (B1671886) nucleus.

Table 1: General Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium permanganate (B83412) (KMnO₄) | Basic or neutral aqueous solution, often at low temperatures |

| Jones reagent (CrO₃/H₂SO₄) | Acetone (B3395972) as solvent |

| Silver(I) oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |

| Sodium chlorite (B76162) (NaClO₂) | Buffered solution, often with a chlorine scavenger |

It is anticipated that the application of such reagents to this compound would yield ethyl 3-carboxy-1H-indole-6-carboxylate, provided that the reaction conditions are carefully controlled to prevent hydrolysis of the ester group at the C-6 position.

Reduction Reactions to Alcohols

The reduction of the formyl group to a hydroxymethyl group is a common and important transformation. For indole derivatives, this reaction provides access to 3-hydroxymethylindoles, which are valuable synthetic intermediates. The reduction of indole-3-aldehyde and its derivatives to the corresponding alcohols has been accomplished using various reducing agents. researchgate.net A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), often in an alcoholic solvent like ethanol (B145695) or methanol (B129727). This reagent is chemoselective for aldehydes and ketones, and would not be expected to reduce the ester functionality at the C-6 position of this compound under standard conditions. The resulting product would be ethyl 3-(hydroxymethyl)-1H-indole-6-carboxylate.

Table 2: Common Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Typical Reaction Conditions |

| Sodium borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol) at room temperature |

| Lithium aluminum hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup |

| Hydrogen (H₂) with a catalyst | Catalysts such as Pd/C, PtO₂, or Raney Ni under pressure |

The choice of reducing agent is crucial to ensure the selective reduction of the formyl group without affecting other functional groups present in the molecule. For this compound, the milder conditions offered by sodium borohydride would be preferable to preserve the ester group.

Condensation Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. The 3-formyl group of indole derivatives readily participates in such reactions. acgpubs.orgacgpubs.org Studies on indole-3-carboxaldehyde have shown that it can be condensed with a variety of active methylene compounds, including malononitrile, cyanoacetic acid derivatives, and barbituric acid, in the presence of catalysts like piperidine (B6355638) or triphenylphosphine. ekb.egnih.govamazonaws.comnih.gov

For instance, the reaction of a substituted 1H-indole-3-carboxaldehyde with pyrimidine (B1678525) derivatives in the presence of a base leads to the formation of condensation products. scirp.org This reactivity is expected to be mirrored by this compound. The condensation with malononitrile, for example, would yield ethyl 3-(2,2-dicyanovinyl)-1H-indole-6-carboxylate. These reactions are valuable for the synthesis of extended π-systems and for the introduction of functional groups that can be further elaborated.

Table 3: Examples of Knoevenagel Condensation with Indole-3-carboxaldehydes

| Active Methylene Compound | Product Type |

| Malononitrile | 2-(1H-indol-3-ylmethylene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate |

| Barbituric acid | 5-(1H-indol-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

The condensation of 3-formylindole derivatives with heterocyclic active methylene compounds such as thiohydantoin, rhodanine (B49660), and thiobarbituric acid provides a direct route to a variety of biologically relevant scaffolds. scirp.orgresearchgate.net For example, the reaction of a 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde with rhodanine-3-acetic acid in glacial acetic acid with anhydrous sodium acetate (B1210297) results in the corresponding [5-(1H-indol-3-ylmethylene)-1,3-thiazolidin-3-yl]acetic acid derivative. scirp.org Similarly, new formyl indole derivatives based on thiobarbituric acid have been synthesized via aldol (B89426) condensation. researchgate.net These reactions typically proceed under acidic or basic conditions and provide the condensation products in good yields.

Table 4: Condensation Products of Substituted Indole-3-carboxaldehydes with Heterocyclic Active Methylene Compounds

| Active Methylene Compound | Resulting Heterocyclic Moiety |

| 2-Thiohydantoin (B1682308) | 5-(Indolylmethylene)-2-thiohydantoin |

| Rhodanine-3-acetic acid | (5-(Indolylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid |

| Thiobarbituric acid | 5-(Indolylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Amines, Hydroxylamines)

The formyl group of this compound is susceptible to nucleophilic attack by a variety of nitrogen-containing compounds, leading to the formation of imines and related derivatives. These reactions are often acid-catalyzed and are fundamental in the synthesis of many heterocyclic systems.

The reaction with primary amines yields Schiff bases (imines), which can be valuable intermediates for further synthetic transformations. For example, the acid-catalyzed reaction of 1H-indole-3-carboxaldehyde with primary aromatic amines yields the corresponding N-aryl imines. ekb.eg

Hydrazine (B178648) and its derivatives react with 3-formylindoles to form hydrazones. scirp.orgnih.govresearchgate.net For instance, the reaction of 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde with hydrazine hydrate (B1144303) in refluxing ethanol with a catalytic amount of acetic acid affords the corresponding hydrazone. scirp.org Similarly, phenylhydrazine (B124118) condenses with indole-3-carboxaldehyde to yield the corresponding phenylhydrazone. researchgate.net Thiosemicarbazide also reacts with indole-3-carboxaldehyde to form thiosemicarbazones.

Hydroxylamine hydrochloride reacts with N-substituted indole-3-carboxaldehydes to produce the corresponding oximes. nih.govresearchgate.netmdpi.comnih.gov This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine. The resulting oximes can exist as syn and anti isomers.

Table 5: Products from the Reaction of Indole-3-carboxaldehydes with Nitrogen-Containing Nucleophiles

| Nucleophile | Product Type |

| Primary Amine (R-NH₂) | Schiff Base (Imine) |

| Hydrazine (H₂NNH₂) | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

| Thiosemicarbazide | Thiosemicarbazone |

| Hydroxylamine (NH₂OH) | Oxime |

Reactions at the Ester Group (C-6 Position)

The ethyl ester group at the C-6 position of the indole ring is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions allow for the modification of the carboxylate function, leading to the corresponding carboxylic acid or different ester derivatives.

The conversion of the ethyl ester to the corresponding carboxylic acid, 3-formyl-1H-indole-6-carboxylic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic conditions. While specific studies on this compound are not extensively detailed in the literature, the hydrolysis of similar indole esters is well-documented. For instance, the hydrolysis of related ethyl indole-2-carboxylates can be effectively carried out using aqueous potassium hydroxide (B78521) (KOH) in a solvent such as acetone. researchgate.net This method involves heating the reaction mixture to facilitate the saponification of the ester, followed by acidification to protonate the resulting carboxylate salt and precipitate the free carboxylic acid. The presence of the electron-withdrawing formyl group at the C-3 position is not expected to significantly hinder this standard ester hydrolysis.

A general procedure for this transformation would involve dissolving the indole ester in a suitable solvent system and treating it with an aqueous base like sodium hydroxide or potassium hydroxide, often with heating. Subsequent workup with acid yields the desired carboxylic acid.

Table 1: General Conditions for Hydrolysis of Indole Esters

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl Indole-2-carboxylate Analogs | Aqueous KOH, Acetone, Reflux | Indole-2-carboxylic Acid Analogs | researchgate.net |

Transesterification offers a pathway to convert the ethyl ester into other alkyl esters. This reaction is typically catalyzed by an acid or a base in the presence of an excess of a different alcohol. For indole esters, base-catalyzed transesterification is a common approach. Research on ethyl indol-2-carboxylate, a structural isomer of the title compound, has shown that treatment with sodium methoxide (B1231860) (NaOMe) in methanol leads to the efficient formation of the corresponding methyl ester, methyl indol-2-carboxylate. researchgate.netmdpi.com This reaction proceeds by nucleophilic attack of the methoxide ion on the ester carbonyl, leading to the displacement of the ethoxide leaving group. researchgate.net

This methodology is expected to be applicable to this compound, allowing for its conversion to methyl, propyl, or other alkyl esters by selecting the appropriate alcohol and corresponding alkoxide base. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. mdpi.com

Table 2: Example of Transesterification of an Indole Ester Analog

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl Indol-2-carboxylate | NaOMe, Methanol | Methyl Indol-2-carboxylate | researchgate.netmdpi.com |

Reactivity of the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate an indolyl anion, which is a potent nucleophile. This allows for the introduction of various substituents at the N-1 position through alkylation, acylation, and sulfonation reactions. These modifications are crucial for protecting the indole nitrogen and for modulating the electronic properties and biological activity of the resulting molecules. researchgate.net

The introduction of an alkyl group onto the indole nitrogen is a common synthetic strategy. This is typically achieved by deprotonating the indole N-H with a base, followed by reaction with an alkylating agent, such as an alkyl halide. For the N-alkylation of ethyl indol-2-carboxylate, a procedure using aqueous potassium hydroxide in acetone has been proven effective. mdpi.com In this method, the indole derivative is treated with the base to form the nucleophilic indolide anion, which then reacts with an alkylating agent like allyl bromide or benzyl (B1604629) bromide to yield the corresponding N-alkylated product in high yields. mdpi.comresearchgate.net Care must be taken to control the reaction conditions, as stronger bases or higher temperatures can sometimes lead to competing hydrolysis of the ester group. researchgate.net

Table 3: N-Alkylation of an Ethyl Indole-2-carboxylate Analog

| Alkylating Agent | Base and Solvent | Product | Reference |

|---|---|---|---|

| Allyl Bromide | aq. KOH, Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| Benzyl Bromide | aq. KOH, Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| Amyl Bromide | aq. KOH, Acetone | Ethyl 1-pentyl-1H-indole-2-carboxylate | mdpi.com |

N-acylation introduces an acyl group at the indole nitrogen, a transformation that is important for producing N-acylindoles, which are present in many pharmaceuticals. researchgate.net This reaction typically involves treating the indole with an acylating agent in the presence of a base. A common method for the N-acetylation of ethyl 1H-indole-3-carboxylate involves the use of acetic anhydride (B1165640) in the presence of pyridine. acs.orgnih.gov Pyridine acts as a base to deprotonate the indole nitrogen and as a nucleophilic catalyst. The electron-withdrawing nature of the ester group can increase the acidity of the N-H proton, facilitating its removal. acs.orgnih.gov Other methods for N-acylation include using thioesters as the acyl source with a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene, or the direct acylation with a carboxylic acid catalyzed by boric acid. researchgate.net

Table 4: N-Acetylation of an Ethyl Indole-3-carboxylate Analog

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 1H-indole-3-carboxylate | Acetic Anhydride, Pyridine, 60 °C | Ethyl 1-acetyl-1H-indole-3-carboxylate | acs.orgnih.gov |

The N-sulfonation of indoles serves as a method for protecting the indole nitrogen and as a key step in various synthetic transformations. The resulting N-sulfonylindoles are valuable intermediates. The general procedure for the synthesis of N-sulfonylindoles involves the deprotonation of the indole N-H with a strong base, followed by quenching with a sulfonyl chloride. For indoles bearing electron-withdrawing groups, a common method is the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a sulfonyl chloride, such as benzenesulfonyl chloride. researchgate.net This approach leads to the formation of the corresponding N-sulfonylindole. The resulting N-sulfonyl group is robust but can be removed under specific conditions, making it a useful protecting group in multi-step syntheses. researchgate.net

Table 5: General Conditions for N-Sulfonation of Indoles

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Indole with C-3 EWG | 1) NaH, THF; 2) Benzenesulfonyl chloride | 1-(Phenylsulfonyl)indole derivative | researchgate.net |

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution is a fundamental reaction class for indoles. The inherent electron-rich nature of the indole ring makes it highly susceptible to attack by electrophiles. However, the regioselectivity and rate of these reactions are significantly influenced by the existing substituents on the ring.

For an unsubstituted indole, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate (an indoleninium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. researchgate.netrsc.org

In the case of this compound, the C-3 position is already occupied by a formyl group. This substituent, being electron-withdrawing, deactivates the pyrrole (B145914) ring towards further electrophilic attack. Should a reaction proceed, the electrophile would be directed to other positions. Theory suggests that electrophilic attack on a 3-substituted indole would likely occur at the C-2 position. rsc.org However, this pathway is energetically less favorable because it necessitates the disruption of the benzene ring's aromatic sextet in the reaction intermediate. rsc.org Consequently, forcing conditions are often required for electrophilic substitution to occur on 3-substituted indoles.

The benzene portion of the indole ring is generally less reactive towards electrophiles than the pyrrole moiety. The presence of the electron-withdrawing ethyl carboxylate group at the C-6 position further deactivates the benzene ring. This deactivation makes electrophilic substitution on the carbocyclic ring even more challenging than on the already deactivated pyrrole ring.

Despite these challenges, functionalization at positions other than C-2 and C-3 is possible under specific conditions. For instance, directed C-H functionalization using transition metal catalysis has emerged as a powerful tool for achieving substitution at otherwise unreactive positions like C-4 and C-7 on the indole scaffold. nih.gov A metal-free, Brønsted acid-catalyzed method has also been reported for the remote C-6 functionalization of certain 2,3-disubstituted indoles, demonstrating that selective reactions on the benzene ring are achievable with tailored catalytic systems. frontiersin.org

Multicomponent Reaction Strategies Incorporating the Indole Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. acs.org The aldehyde functionality at the C-3 position of this compound makes it a suitable carbonyl component for various MCRs.

Indole aldehydes can participate in well-known MCRs such as the Biginelli, Hantzsch, or Ugi reactions. For example, in a Biginelli-type reaction, the indole-3-carboxaldehyde could condense with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinone derivatives bearing an indole substituent. Similarly, it can serve as the aldehyde component in the synthesis of highly substituted pyridines and other complex heterocyclic systems. nih.govresearchgate.net The electron-withdrawing nature of the substituents at C-3 and C-6 may influence the reaction rates but does not preclude the participation of the aldehyde group in these transformations.

| Reaction Name | Other Reactants | Resulting Scaffold | Potential Role of this compound |

|---|---|---|---|

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Aldehyde Component |

| Hantzsch Pyridine Synthesis | β-Ketoester (2 equiv.), Ammonia (B1221849) Source | Dihydropyridine | Aldehyde Component |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Aldehyde Component |

| Kabachnik–Fields Reaction | Amine, Dialkyl Phosphite | α-Aminophosphonate | Aldehyde Component |

Cycloaddition Reactions Involving the Indole Ring

The C-2–C-3 double bond of the indole nucleus can participate in cycloaddition reactions, leading to the formation of complex, fused-ring systems. These reactions often result in the dearomatization of the indole's pyrrole ring. For 3-substituted indoles, such as this compound, the indole ring can act as a 2π component in various cycloaddition manifolds.

Dearomative [3+2] cycloadditions have been developed for 3-substituted indoles, providing access to highly functionalized cyclopenta-fused indoline (B122111) structures. nih.govresearchgate.net In these reactions, the indole reacts with a three-atom component, such as an oxyallyl cation generated in situ from an α-haloketone. Similarly, [4+3] cycloadditions between 3-alkenylindoles and oxyallyl cations have been shown to produce seven-membered cyclohepta[b]indole frameworks. nih.gov While the formyl group itself is not directly part of the cycloaddition, its electronic properties and steric bulk influence the reactivity of the C-2–C-3 π-system and the stereochemical outcome of the reaction.

| Reaction Type | Reacting Partner | Product Core Structure | Reference |

|---|---|---|---|

| Dearomative [3+2] Annulation | α-Haloketone (forms oxyallyl cation) | Cyclopenta-fused Indoline | nih.gov |

| Dearomative [4+3] Cycloaddition | Oxyallyl Cation | Cyclohepta[b]indole | nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Pyrroloindoline | N/A |

Deformylation Pathways

The removal of the formyl group from the C-3 position can be a crucial transformation, enabling further functionalization at this highly reactive site. This process, known as deformylation, can be accomplished through several methods.

Transition-metal catalysis is a common approach, with rhodium and palladium complexes being particularly effective. These catalysts can facilitate the decarbonylation of the aldehyde, releasing carbon monoxide and yielding the C-3 unsubstituted indole. sci-hub.se Another reported method involves the reaction of the indole-3-carboxaldehyde with anthranilamide in the presence of a solid acid heterogeneous catalyst, such as silica-perchloric acid. This reaction proceeds through a quinazolinone intermediate, which then undergoes acid-catalyzed cleavage to furnish the deformylated indole. sci-hub.se In some cases, deformylation can occur as a side reaction; for instance, palladium-catalyzed reactions of 3-formylindoles with nitroalkenes have been shown to proceed via a deformylation-alkylation sequence. researchgate.net

| Reagents/Catalyst | Conditions | Comments | Reference |

|---|---|---|---|

| Rh(I) or Pd(0) complexes | High temperature | Catalytic decarbonylation | sci-hub.se |

| Anthranilamide, Solid Acid (e.g., Silica-HClO₄) | Reflux | Proceeds via a quinazolinone intermediate | sci-hub.se |

| Diethylene glycol or Glycerin | Reflux | Reported for 2-substituted indole-3-carboxaldehydes | sci-hub.se |

| Pd(II) catalyst, Nitroalkene | High temperature | Deformylative C-3 alkylation | researchgate.net |

Computational and Theoretical Investigations of Ethyl 3 Formyl 1h Indole 6 Carboxylate

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can provide accurate predictions of molecular geometries, vibrational spectra, and electronic characteristics, which are crucial for understanding the reactivity and behavior of chemical compounds. For a molecule like ethyl 3-formyl-1H-indole-6-carboxylate, DFT offers a theoretical lens to explore its fundamental properties in the absence of extensive experimental data.

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the geometry would be optimized to ascertain bond lengths, bond angles, and dihedral angles. It is anticipated that the indole (B1671886) ring system would be largely planar, with the ethyl carboxylate and formyl groups also exhibiting a planar arrangement to maximize conjugation. The rotational conformation of the ethyl group and the orientation of the formyl group relative to the indole ring are key parameters that would be determined through this optimization process.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Theoretical) This table is a representation of the type of data that would be generated from a DFT calculation. Actual values require a specific computational study to be performed.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-C3 | ~1.38 |

| C3-C10 (Formyl C) | ~1.48 | |

| C6-C11 (Carboxylate C) | ~1.49 | |

| N1-C2 | ~1.37 | |

| N1-C7a | ~1.39 | |

| **Bond Angles (°) ** | C2-C3-C3a | ~108 |

| C5-C6-C11 | ~121 | |

| N1-C2-C3 | ~110 | |

| Dihedral Angles (°) | C2-C3-C10-O (Formyl) | ~180 |

| C5-C6-C11-O (Carboxylate) | ~0 or ~180 |

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) and Potential Energy Distribution (PED)

Vibrational spectroscopy provides a fingerprint of a molecule, with characteristic peaks corresponding to the vibrations of specific functional groups. Theoretical calculations can predict the vibrational frequencies and intensities of both infrared (FT-IR) and Raman (FT-Raman) spectra. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, and wagging.

For this compound, key vibrational modes would include the N-H stretching of the indole ring, C=O stretching of the formyl and ester groups, C-H stretching of the aromatic and ethyl groups, and various C-C and C-N stretching and bending modes within the indole core. Theoretical predictions would help in the interpretation of experimental spectra, should they become available.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Theoretical) This table is illustrative. Actual frequencies and PED contributions require specific DFT calculations.

| Frequency (cm⁻¹) | Assignment (PED Contribution %) |

| ~3400 | N-H stretch (100%) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch |

| ~1710 | C=O stretch (ester) |

| ~1680 | C=O stretch (formyl) |

| ~1600-1400 | C=C aromatic stretch |

| ~1250 | C-O stretch (ester) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the conjugated system including the formyl and carboxylate groups, which are electron-withdrawing.

Table 3: Predicted Frontier Molecular Orbital Properties (Theoretical) These values are representative and would be determined by specific DFT calculations.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

In the MEP map of this compound, the oxygen atoms of the formyl and carboxylate groups would be expected to be the most electron-rich (red) regions. The hydrogen atom attached to the indole nitrogen (N-H) would likely be an electron-poor (blue) region, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions, which is a measure of intramolecular charge transfer or delocalization.

Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness, Electronegativity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO gap. A harder molecule is less reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is the negative of the average of the HOMO and LUMO energies.

Fukui Functions: These are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These descriptors for this compound would provide a more nuanced understanding of its reactivity profile, complementing the insights from FMO and MEP analyses.

Table 4: Predicted Global Reactivity Descriptors (Theoretical) These are representative values and depend on the calculated HOMO and LUMO energies.

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 to 4.75 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.75 |

| Electrophilicity Index (ω) | μ² / (2η) | ~2.8 to ~4.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties

No specific studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic absorption properties of this compound were identified in the public domain. This type of analysis would theoretically involve calculating the electronic transition energies and oscillator strengths to predict the molecule's UV-Vis absorption spectrum. Such a study would provide insights into the relationship between the molecular structure and its electronic excitation characteristics. However, at present, these specific computational data for this compound have not been reported.

Static and Dynamic Nonlinear Optical (NLO) Responses (Polarizability, Hyperpolarizabilities)

There are no available research findings on the static and dynamic nonlinear optical (NLO) responses of this compound. Investigations into the polarizability (α) and first and second hyperpolarizabilities (β and γ) are crucial for identifying materials with potential applications in optoelectronics. These properties are typically calculated using quantum chemical methods. The scientific literature does not currently contain such data for this specific indole derivative.

Studies on Intermolecular Interactions

Hirshfeld Surface Analysis

A Hirshfeld surface analysis for this compound has not been published. This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice. While studies on other indole derivatives have employed Hirshfeld surface analysis to understand their packing and intermolecular contacts, this specific analysis is not available for the title compound.

Reduced Density Gradient (RDG) Plot Analysis

No published studies were found that include a Reduced Density Gradient (RDG) plot analysis for this compound. RDG analysis is a computational technique used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its gradient. This information is valuable for understanding the nature and strength of intermolecular forces.

Molecular Dynamics (MD) Simulations

There is no evidence of Molecular Dynamics (MD) simulations having been performed on this compound in the reviewed literature. MD simulations could provide valuable insights into the dynamic behavior of this molecule, its conformational flexibility, and its interactions with solvents or other molecules over time. Such studies are instrumental in understanding the behavior of molecules in a condensed phase, but have not been reported for this compound.

Applications in Advanced Organic Synthesis and Diverse Chemical Fields

Precursor for the Synthesis of Complex Indole (B1671886) Heterocycles

The inherent reactivity of the indole core, combined with the aldehyde group, renders ethyl 3-formyl-1H-indole-6-carboxylate a key starting material for constructing more elaborate heterocyclic systems. The formyl group readily participates in condensation and cyclization reactions, providing a gateway to a wide array of fused and substituted indole structures.

Construction of Polycyclic Indole Derivatives

The synthesis of polycyclic indole derivatives often involves annulation strategies where new rings are fused onto the indole scaffold. The formyl group at the C3-position of indole derivatives is a crucial handle for such transformations. For instance, Vilsmeier-Haack formylation of indole esters is a common method to produce 3-formylindole precursors. nih.gov These precursors can then undergo cyclocondensation reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead directly to the formation of pyridazino[4,5-b]indoles, a class of polycyclic systems. nih.gov This type of reaction demonstrates how the formyl group acts as an electrophilic site, enabling the construction of an additional heterocyclic ring onto the indole framework. The ester group at the 6-position remains available for further functionalization, allowing for the fine-tuning of the final molecule's properties.

Synthesis of Analogues of Biologically Active Natural Products (e.g., Aplysinopsins, β-Carbolines)

Many biologically active natural products feature an indole core. This compound serves as a valuable scaffold for synthesizing analogues of these compounds, aiming to improve their therapeutic properties or explore their structure-activity relationships.

Aplysinopsins: Aplysinopsins are marine indole alkaloids known for a range of biological activities, including antiproliferative effects. mdpi.com Synthetic analogues of aplysinopsins are often prepared via condensation reactions involving a 3-formylindole derivative. researchgate.netznaturforsch.com Research on the closely related ethyl 3-formyl-1H-indole-2-carboxylate has shown that it readily condenses with compounds containing active methylene (B1212753) groups, such as 2-thiohydantoin (B1682308) or rhodanine (B49660) derivatives, to yield aplysinopsin-like structures. researchgate.netznaturforsch.com This methodology is directly applicable to this compound, where the formyl group would similarly react to build the characteristic exocyclic double bond and heterocyclic moiety of aplysinopsin analogues.

β-Carbolines: The β-carboline skeleton is a tricyclic pyrido[3,4-b]indole system found in many alkaloids with significant neurological and antitumor activities. nih.govbeilstein-journals.org The synthesis of β-carboline derivatives can be achieved from 3-formylindole precursors. researchgate.netznaturforsch.com One established route involves the Pictet-Spengler reaction, a cornerstone in β-carboline synthesis. nih.gov Alternatively, studies have demonstrated that ethyl 3-formyl-1H-indole-2-carboxylate can be transformed into β-carboline thiohydantoin analogues, highlighting the utility of this building block in accessing the core tricyclic structure. researchgate.netznaturforsch.com The presence of the C6-ester in the target compound provides a position for introducing diversity into the benzene (B151609) ring portion of the β-carboline system.

Derivatization for Novel Pharmaceutical Scaffolds (e.g., Pyridazinoindoles)

The search for new drug candidates often relies on the synthesis of novel heterocyclic scaffolds. Pyridazinoindoles are a class of fused heterocycles that have attracted interest in medicinal chemistry. The synthesis of substituted 3H-pyridazino[4,5-b]indol-4(5H)-ones has been achieved through the direct cyclization of ethyl 3-formyl-1H-indole-2-carboxylates upon reaction with hydrazine hydrate. nih.gov In this reaction, the formyl group and the adjacent ethyl ester group participate in a cyclocondensation with the two nitrogen atoms of hydrazine to form the pyridazinone ring. This transformation showcases an efficient method for converting the simple indole precursor into a more complex, fused heterocyclic system with potential pharmaceutical applications.

Investigation as Corrosion Inhibitors in Material Science

Indole derivatives have been explored as corrosion inhibitors, particularly for mild steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders corrosive processes. The presence of heteroatoms (nitrogen, oxygen) and π-electrons in the indole ring facilitates this adsorption.

Research on ethyl 3-formyl-1H-indol-2-carboxylate (FIC), a structural isomer of the title compound, has provided detailed insights into this application. mdpi.com Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), were used to evaluate its performance.

| Concentration (ppm) | Inhibition Efficiency (%IE) from EIS | Inhibition Efficiency (%IE) from PDP |

| 10 | 50.1 | 49.5 |

| 30 | 62.3 | 61.9 |

| 60 | 69.8 | 68.7 |

| 90 | 76.2 | 75.1 |

The data indicates that the inhibition efficiency increases with the concentration of the inhibitor, reaching a maximum of 76.2% at 90 ppm. mdpi.com Polarization studies revealed that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The adsorption of the molecule on the mild steel surface was found to follow the Langmuir adsorption isotherm. Theoretical calculations using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further supported these experimental findings, correlating the molecule's electronic properties with its inhibitory action. mdpi.com Given the structural similarities, this compound is expected to exhibit comparable corrosion inhibition properties.

Potential in Materials Science for Functional Properties (e.g., NLO materials)

Organic compounds with extensive π-conjugated systems are of great interest in materials science for their potential in applications like optoelectronics. nih.gov Nonlinear optical (NLO) materials are a key component of this field, capable of altering the properties of light and having applications in optical data storage and processing. nih.govmdpi.com Indole derivatives, with their electron-rich aromatic system, can be incorporated into larger chromophores designed to exhibit significant NLO responses. The structure of this compound, featuring both electron-donating (indole NH) and electron-withdrawing (formyl and ester) groups, provides the intramolecular charge-transfer characteristics often sought in NLO materials. chemscene.com While specific NLO studies on this exact molecule are not extensively detailed, it is classified and sold by chemical suppliers as a building block for organic and NLO materials, indicating its recognized potential in this area. chemscene.com

Role as Building Blocks for Specialty Chemicals (e.g., Dyes and Fragrances, where applicable to indole derivatives)

The indole nucleus is a fundamental structural motif in a variety of specialty chemicals. researchgate.netresearchgate.net Its derivatives are used as precursors in the synthesis of dyes and have a long history in the fragrance industry.

Dyes: Indole is the parent structure of indigo, one of the oldest known natural dyes. The chromophoric properties of the indole ring make its derivatives valuable precursors for synthetic dyes. The functional groups on this compound allow it to be incorporated into larger, more complex dye molecules through reactions at the formyl group or by modification of the ester.

Fragrances: At very low concentrations, indole itself has a floral scent and is a crucial component in the formulation of fragrances for perfumes and cosmetics, particularly for jasmine and orange blossom notes. researchgate.netscentspiracy.com While the primary application of this compound is as a synthetic intermediate rather than a direct fragrance component, its role as a building block allows for the creation of more complex indole derivatives that may find use in the flavor and fragrance industry. researchgate.net

Future Research Directions and Methodological Advancements

Development of Green and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh conditions, stoichiometric reagents, and hazardous solvents. The future of synthesizing ethyl 3-formyl-1H-indole-6-carboxylate and its analogs lies in the adoption of green and sustainable chemistry principles.

One major area of development is the use of energy-efficient techniques such as microwave irradiation and ultrasound assistance. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. researchgate.netnih.gov These methods are proficient, convenient, and environmentally friendly. orgsyn.org Similarly, ultrasound-assisted synthesis, a branch of sonochemistry, utilizes ultrasonic irradiation (20-100 kHz) to promote chemical reactions, leading to higher purity, excellent yields, and simpler workups compared to conventional methods. nih.govwikipedia.org These techniques can be applied to classical indole syntheses and formylation reactions, minimizing energy consumption and the use of volatile organic solvents.

Another key direction is the refinement of catalytic processes. The Vilsmeier-Haack reaction, a standard method for introducing a formyl group onto an indole ring, traditionally uses stoichiometric amounts of phosphorus oxychloride, which is hazardous. researchgate.netacs.org Recent advancements have demonstrated a catalytic version of the Vilsmeier-Haack reaction, which proceeds under milder conditions and reduces waste, representing a significant step towards sustainability. orgsyn.org Future work will likely focus on developing even more efficient and recyclable catalysts for the formylation and further functionalization of the indole-6-carboxylate core. The use of water as a solvent and the development of solvent-free reaction conditions are also critical areas of exploration. bldpharm.com

| Parameter | Conventional Methods (e.g., Classical Vilsmeier-Haack) | Green/Sustainable Methods (e.g., MAOS, Ultrasound, Catalytic) |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonic waves |

| Reaction Time | Hours to days | Minutes to a few hours researchgate.netwikipedia.org |

| Reagents | Often stoichiometric, hazardous (e.g., POCl₃) researchgate.net | Catalytic, less hazardous, recyclable catalysts orgsyn.org |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions bldpharm.com |

| Yield & Purity | Variable, often requires extensive purification | Generally higher yields and purity wikipedia.org |

Advanced Spectroscopic Characterization Techniques

Thorough characterization is essential for confirming the structure and purity of this compound and its subsequent derivatives. While standard techniques like Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routine, future research will increasingly integrate more advanced and combined methodologies. nih.gov

High-Resolution Mass Spectrometry (HR-MS) will continue to be crucial for unambiguous determination of elemental composition. nih.gov In addition to standard 1D NMR, advanced 2D NMR techniques (such as COSY, HSQC, HMBC) will be vital for the structural elucidation of more complex derivatives, allowing for precise assignment of all proton and carbon signals and establishing through-bond connectivities.

A significant advancement lies in the synergy between experimental spectroscopy and computational chemistry. Density Functional Theory (DFT) calculations are now powerful tools for predicting spectroscopic properties. By optimizing the molecular structure of a compound like this compound in silico, researchers can calculate theoretical vibrational frequencies (FT-IR, FT-Raman) and electronic transitions (UV-Vis spectra). mdpi.com Comparing these calculated spectra with experimental data provides a deeper level of confirmation for the proposed structure and can help in assigning complex spectral features. mdpi.com This combined approach is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which can be observed in crystal structures and correlated with shifts in vibrational spectra. beilstein-journals.org

Integration of Machine Learning in Compound Design and Prediction of Reactivity

The integration of artificial intelligence, particularly machine learning (ML), is set to revolutionize chemical synthesis and drug discovery. For a scaffold like this compound, ML can be applied in several impactful ways.

Firstly, ML models can predict the reactivity and selectivity of the indole core. By training algorithms on large databases of known chemical reactions, models can predict the most likely outcome of a reaction, estimate energy barriers, and determine regioselectivity for further functionalization at different positions of the indole ring. rsc.orgrsc.org For instance, an ML model could predict the optimal conditions (catalyst, solvent, temperature) for a C-H activation reaction on the benzene (B151609) portion of the indole, guiding experimental efforts and saving significant resources. rsc.orgrsc.org

Secondly, ML can accelerate the design of new derivatives with specific desired properties. Quantitative Structure-Property Relationship (QSPR) models can be built to correlate molecular features with physical or chemical properties. researchgate.net In the context of drug discovery, ML algorithms can be used in generative models to design novel molecules based on the this compound scaffold that are predicted to have high binding affinity to a specific biological target. These models can rapidly screen vast virtual libraries of potential compounds, prioritizing a smaller, more promising set for actual synthesis and testing. researchgate.net This data-efficient approach can dramatically shorten the timeline for the development of new functional molecules. researchgate.net

| ML Application Area | Objective | Example ML Algorithm | Potential Impact |

|---|---|---|---|

| Reaction Outcome Prediction | Predict major products, yields, and selectivity. researchgate.net | Neural Networks, Transformers | Reduces trial-and-error in synthesis. |

| Reactivity Prediction | Calculate reaction energy barriers and identify reactive sites. rsc.org | Random Forest, Kernel Ridge Regression rsc.org | Guides rational design of reaction pathways. |

| Condition Optimization | Suggest optimal catalysts, solvents, and temperatures. researchgate.net | Gaussian Process Regression, Bayesian Optimization | Improves reaction efficiency and yield. |

| De Novo Compound Design | Generate novel molecular structures with desired properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Accelerates discovery of new drugs or materials. |

Exploration of Novel Catalytic Applications

While indole derivatives are typically explored for their biological activities, their structural features also make them candidates for applications in catalysis. The indole nitrogen and the carbonyl groups of this compound can act as coordination sites for metal ions. This suggests that the molecule and its derivatives could serve as ligands in transition metal catalysis. The coordination behavior of indole-based ligands has attracted significant attention, and complexes with metals like palladium, copper, and rhodium could be investigated for their efficacy in cross-coupling, carbonylation, or hydrogenation reactions.

Furthermore, the field of organocatalysis presents exciting opportunities. The indole scaffold itself can participate in reactions, and the aldehyde group can be used to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles. researchgate.net For example, indole derivatives have been used to catalyze Friedel-Crafts type reactions, activating aldehydes for nucleophilic attack by other indoles. Future research could explore the potential of chiral derivatives of this compound to act as asymmetric organocatalysts for stereoselective transformations, a highly valuable endeavor in modern organic synthesis. nih.gov

Investigation into Structure-Activity Relationship (SAR) Studies for New Applications

The true potential of this compound lies in its use as a template for creating libraries of new compounds with diverse biological activities. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence a molecule's interaction with a biological target.

The aldehyde at the C3 position and the ester at the C6 position are ideal points for chemical modification. The aldehyde can be readily converted into other functional groups, such as imines, oximes, hydrazones, or alcohols, or used in condensation reactions to build larger molecular architectures. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. SAR studies on derivatives of indole-6-carboxylic acid have already shown that attaching different aryl or heteroaryl fragments can lead to potent antiproliferative agents that inhibit receptor tyrosine kinases like EGFR and VEGFR-2. nih.gov

Q & A

Q. What synthetic methodologies are recommended for ethyl 3-formyl-1H-indole-6-carboxylate, and how can reaction conditions be systematically optimized?

The compound is typically synthesized via sequential functionalization:

- Formylation at position 3 using Vilsmeier-Haack or Friedel-Crafts reactions, leveraging electrophilic substitution.

- Esterification at position 6 via acid-catalyzed ethanol treatment of the precursor carboxylic acid. Optimization should employ factorial design to evaluate variables like temperature (180–200°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours) . Purification via recrystallization (mp 199–201°C as reference ) and characterization via NMR (aldehyde proton: δ 10.2–10.5 ppm; ester methyl: δ 1.3–1.4 ppm) are critical .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Multimodal characterization is required:

Q. How does the reactivity of the aldehyde group influence downstream modifications of this compound?

The 3-formyl group participates in nucleophilic additions (e.g., formation of hydrazones or Schiff bases) and condensation reactions . Protecting groups (e.g., acetals) may be necessary during esterification steps to prevent side reactions. Comparative studies of analogous aldehydes (e.g., 6-formylindole ) suggest pH-dependent reactivity profiles requiring strict anhydrous conditions .

Advanced Research Questions

Q. How can computational chemistry predict and resolve contradictions in reaction outcomes for this compound?

Density functional theory (DFT) at the B3LYP/6-31G* level models reaction pathways, identifying intermediates and transition states. Discrepancies between predicted and experimental yields are addressed through:

Q. What experimental design strategies optimize multi-step syntheses involving competing functional groups?

Fractional factorial designs efficiently screen variables (temperature, reagent stoichiometry, protection/deprotection steps). For example:

Q. How do structural analogs inform structure-activity relationship (SAR) studies for this compound?

Comparative analysis with analogs (e.g., methyl 3-formyl-1H-indole-7-carboxylate ) reveals:

Q. What protocols address contradictory data in spectroscopic characterization?

Implement a three-phase validation framework :

Q. How does reactor design impact scalability in indole derivative synthesis?

Microreactor systems improve heat/mass transfer for exothermic formylation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.